Cellular Antiproliferative Potency of the Dihydrothieno[3,2-d]pyrimidine Core Scaffold Bearing N3-Benzyl and C2-Methylsulfanyl Groups
In the absence of direct, publicly reported biological data for compound 702665-85-8, the strongest available comparator evidence comes from a cross-study analysis of the thieno[3,2-d]pyrimidine scaffold with identical N3-benzyl and C2-methylsulfanyl substitution patterns. The fully aromatic analog 3-methyl-2-(methylsulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (compound 12 in Hafez et al.) demonstrated potent, broad-spectrum anticancer activity across three human cancer cell lines, with growth inhibition comparable to the clinical standard doxorubicin [1]. Although a direct head-to-head comparison between the fully aromatic analog and the 6,7-dihydro counterpart (702665-85-8) is not published, structure–activity relationship (SAR) data from the same study indicate that oxidation of the C2-methylsulfanyl group to a methylsulfonyl (compound 16) or replacement with hydrazine (compound 11) significantly modulates potency, directly implicating the C2-SMe group as a tunable pharmacophoric element [1]. The partially saturated 6,7-dihydro scaffold further differentiates 702665-85-8 by eliminating thiophene ring planarity, a feature that in related kinase inhibitor series (e.g., Cdc7 inhibitors in patent US8921354) has been exploited to improve isoform selectivity and reduce off-target polypharmacology [2].
| Evidence Dimension | Anticancer antiproliferative potency (cytotoxicity) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class-level activity of the 3-substituted-2-(methylsulfanyl)thieno[3,2-d]pyrimidine scaffold |
| Comparator Or Baseline | 3-methyl-2-(methylsulfanyl)-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one (compound 12): IC50 values comparable to doxorubicin on MCF-7, HeLa, and HCT-116 cell lines [1] |
| Quantified Difference | Qualitative differentiation based on scaffold saturation (6,7-dihydro vs. aromatic) and 6-substituent (methyl vs. phenyl); no comparative IC50 shift available for the exact compound |
| Conditions | MTT assay; human breast adenocarcinoma MCF-7, cervical carcinoma HeLa, and colonic carcinoma HCT-116 cell lines; 48 h exposure [1] |
Why This Matters
Demonstrates that the C2-methylsulfanyl group on a thieno[3,2-d]pyrimidine core supports potent antitumor activity, and the unique 6,7-dihydro-6-methyl topology of 702665-85-8 is a deliberate structural variable for tuning selectivity and ADME properties relative to the fully aromatic comparator.
- [1] Hafez, H.N., et al. 'Synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives.' Acta Pharmaceutica, 2017, 67(4), 527-542. View Source
- [2] Patent US8921354B2. 'Heterocyclic compound.' Assignee: Takeda Pharmaceutical Company Limited. Published 2014-12-30. View Source
